molecular formula C21H14FN3O B2500462 N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879921-33-2

N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No. B2500462
CAS RN: 879921-33-2
M. Wt: 343.361
InChI Key: FILOFTXLSBTKES-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide" is a quinoline derivative that is part of a broader class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenyl group suggests potential for increased biological activity or specificity due to the electron-withdrawing nature of the fluorine atom, which can affect the compound's binding to biological targets.

Synthesis Analysis

The synthesis of related quinoline carboxamides typically involves the lithiation of N-benzyl pyridine and quinoline carboxamides, followed by intramolecular attack on the pyridine or quinoline ring. This can lead to a variety of polycyclic heterocycles, including pyrrolopyridines and pyrroloquinolines, which can be further modified through oxidation, protonation, alkylation, or acylation .

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)pyridinecarboxamides has been studied through crystal structure analyses and computational methods. These studies reveal that the position of the fluorine atom and the nitrogen substituents significantly influence the molecular conformation and supramolecular aggregation of these compounds. The crystal structure analyses show different primary aggregation processes, which are influenced by intermolecular hydrogen bonding and aromatic ring stacking interactions .

Chemical Reactions Analysis

Quinoline-2-carboxamide derivatives can be labeled with carbon-11 to create potential radioligands for imaging peripheral benzodiazepine type receptors (PBR) using positron emission tomography (PET). These compounds exhibit high specific binding to PBR in various organs, suggesting their utility in biological imaging applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structures. The introduction of a fluorophenyl group can enhance the lipophilicity of the compound, potentially improving its pharmacokinetic properties. The crystal structure of a related compound, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, demonstrates the importance of non-covalent interactions, such as hydrogen bonds and π-π stacking, in determining the compound's solid-state properties .

Scientific Research Applications

Chemosensor Development

A study highlighted the synthesis of a chemosensor based on a quinoline derivative for the selective detection of Zn2+ in aqueous solution and living cells, demonstrating remarkable fluorescence enhancement upon binding to Zn2+, supported by theoretical calculations. This advancement presents a practical system for monitoring Zn2+ concentrations, crucial for environmental and biological samples (Park et al., 2015).

Targeted Drug Delivery

Research involving quinoline-2-carboxamide derivatives has explored their potential in forming coordinate bonds with metal ions, leading to complexes capable of targeted NO delivery to biological sites. This targeted approach could revolutionize treatments for various conditions, including tumors, where NO release is triggered by irradiation (Yang et al., 2017).

Novel Therapeutic Agents

The exploration of quinoline-2-carboxamide derivatives has extended into the development of radioligands for non-invasive assessment of peripheral benzodiazepine receptors with PET imaging, indicating their potential as promising radioligands for imaging purposes (Matarrese et al., 2001).

Another significant application involves the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating potent anticancer activity through mechanisms that include apoptosis induction and potential inhibition of hTopoIIα, highlighting their promise as novel anticancer agents (Bhatt et al., 2015).

properties

IUPAC Name

N-(4-fluorophenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O/c22-15-5-7-16(8-6-15)24-21(26)18-13-20(14-9-11-23-12-10-14)25-19-4-2-1-3-17(18)19/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILOFTXLSBTKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

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